6,8-dichloro-5-methylquinoline
Description
Significance of Halogenated Quinolines in Advanced Organic Synthesis
The introduction of halogen atoms onto the quinoline (B57606) scaffold significantly enhances its utility in advanced organic synthesis. Halogenated quinolines serve as versatile intermediates, with the halogen atoms acting as reactive handles for a variety of transformations. These include nucleophilic substitution and cross-coupling reactions, which allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. rsc.org This functionalization is crucial for tuning the electronic and steric properties of the quinoline system, thereby influencing its biological activity and material properties. For instance, halogenated quinolines are key precursors in the synthesis of various pharmaceuticals, including antimalarial and anticancer agents. nih.govdurham.ac.uk The regioselective introduction of halogens, particularly at specific positions like C5, is an area of active research, with metal-free methods offering an economical and environmentally friendly approach. rsc.org
Overview of Methylquinoline Scaffolds in Modern Chemical Research
Methyl-substituted quinolines, or methylquinolines, represent another important class of quinoline derivatives with broad applications. The methyl group can influence the compound's physical and chemical properties, including its reactivity, solubility, and biological activity. nih.govchemicalbook.com For example, 6-methylquinoline (B44275) is used as a building block for the synthesis of various pharmaceutical compounds and fluorescent probes. chemicalbook.com The position of the methyl group on the quinoline ring is critical in determining its effect. Methylquinoline scaffolds are integral to the development of new drugs, with research exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net Furthermore, these scaffolds are utilized in materials science for creating dyes and other functional materials. chemicalbook.comossila.com
Historical Context and Evolution of Quinoline Synthetic Methodologies
The journey of quinoline synthesis began with its isolation from coal tar by Friedlieb Ferdinand Runge in 1834. iipseries.orgwikipedia.org A significant milestone in its synthetic history was the Skraup synthesis, developed in 1880, which involves the reaction of an aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. iipseries.orgnumberanalytics.com This and other classical named reactions, such as the Doebner-von Miller, Combes, and Friedländer syntheses, have been foundational in constructing the quinoline ring system. iipseries.orgnih.gov Over the years, these methods have been refined and new, more efficient, and environmentally friendly "green" synthetic approaches have been developed. researchgate.net Modern methodologies often employ microwave irradiation, ultrasound, and reusable catalysts to improve yields and reduce waste. researchgate.netnih.gov These advancements have expanded the accessibility and diversity of quinoline derivatives for various scientific applications. researchgate.net
Properties
CAS No. |
25413-17-6 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
6,8-dichloro-5-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,1H3 |
InChI Key |
GRAUOVRJUHWLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6,8 Dichloro 5 Methylquinoline and Its Structural Analogs
Classical Quinoline (B57606) Synthesis Approaches for Substituted Derivatives
Several named reactions, established in the late 19th century, form the bedrock of quinoline synthesis and remain relevant for preparing substituted derivatives. iipseries.orgjptcp.com These classical methods, while sometimes requiring harsh conditions, offer versatile pathways to a wide array of quinoline structures. nih.gov
Skraup Synthesis and Modern Modifications
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines that are unsubstituted in the hetero ring. nih.govorganicreactions.org The archetypal reaction involves heating an aromatic amine, such as a substituted aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. organicreactions.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation to form the quinoline ring. numberanalytics.compharmaguideline.com
Key Features of the Skraup Synthesis:
| Feature | Description |
| Reactants | Primary aromatic amine, glycerol, sulfuric acid, oxidizing agent. organicreactions.org |
| Mechanism | Dehydration of glycerol to acrolein, Michael addition, cyclization, and oxidation. numberanalytics.com |
| Products | Typically yields quinolines with substituents only on the benzene (B151609) ring. organicreactions.org |
To synthesize a compound like 6,8-dichloro-5-methylquinoline, one would start with the corresponding substituted aniline, 2,4-dichloro-3-methylaniline.
Modern modifications to the Skraup reaction have focused on improving reaction efficiency, safety, and environmental friendliness. These include the use of microwave irradiation, ionic liquids, and alternative catalysts to mitigate the often violent nature of the classical procedure and to improve yields. nih.govnumberanalytics.com For instance, the use of ferrous sulfate (B86663) can help control the reaction's vigor. wikipedia.org
Doebner-Miller Reaction Variants
A significant modification of the Skraup synthesis is the Doebner-Miller reaction, which utilizes α,β-unsaturated carbonyl compounds in place of glycerol. nih.govwikipedia.org This method is particularly useful for synthesizing 2- and/or 4-substituted quinolines. nih.gov The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org
The reaction mechanism involves the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org When the α,β-unsaturated carbonyl is formed in situ from an aldol (B89426) condensation, it is known as the Beyer method. wikipedia.org
Doebner-Miller Reaction Overview:
| Aspect | Details |
| Reactants | Aniline, α,β-unsaturated carbonyl compound, acid catalyst. wikipedia.org |
| Key Advantage | Allows for the introduction of substituents at the 2- and 4-positions of the quinoline ring. nih.gov |
| Variants | The Beyer method involves the in-situ formation of the α,β-unsaturated carbonyl. wikipedia.org |
For the synthesis of analogs of this compound with additional substituents on the pyridine (B92270) ring, the Doebner-Miller reaction offers a versatile approach.
Conrad-Limpach-Knorr Synthesis Strategies
The Conrad-Limpach-Knorr synthesis provides a route to hydroxyquinolines (quinolones) by reacting anilines with β-ketoesters. jptcp.comwikipedia.org The reaction conditions determine the final product. At lower temperatures (kinetic control), the reaction favors the formation of 4-hydroxyquinolines (4-quinolones). wikipedia.orgquimicaorganica.org At higher temperatures (thermodynamic control), the reaction proceeds via a β-ketoanilide intermediate to yield 2-hydroxyquinolines (2-quinolones), a variation known as the Knorr quinoline synthesis. wikipedia.org
The mechanism begins with the condensation of the aniline with the β-ketoester to form a Schiff base, which then undergoes thermal cyclization. wikipedia.org
Friedländer Quinoline Synthesis Adaptations
The Friedländer synthesis is a straightforward and widely used method for producing polysubstituted quinolines. ijcce.ac.ireurekaselect.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, followed by cyclodehydration. ijcce.ac.irorganic-chemistry.org This reaction can be catalyzed by acids or bases. researchgate.net
To synthesize a structural analog of this compound using this method, one could start with a 2-amino-3,5-dichlorobenzaldehyde (B1290416) or a corresponding ketone and react it with an appropriate carbonyl compound.
Catalysts Used in Friedländer Synthesis:
| Catalyst Type | Examples |
| Brønsted Acids | p-Toluenesulfonic acid, HClO₄/SiO₂, sulfamic acid. ijcce.ac.irorganic-chemistry.org |
| Lewis Acids | Y(OTf)₃, Bi(OTf)₃, NaAuCl₄. ijcce.ac.ir |
| Heterogeneous Catalysts | Silica-supported P₂O₅, Nafion. ijcce.ac.irmdpi.com |
| Other | Molecular iodine. organic-chemistry.org |
The use of various catalysts, including green options like silica-supported P₂O₅ and microwave irradiation, has made the Friedländer synthesis more efficient and environmentally friendly. ijcce.ac.irmdpi.com
Pfitzinger Synthesis Applications
The Pfitzinger reaction offers a distinct route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org
A notable application of this method is the synthesis of 6,8-dichloro-2-(biphenyl-4-yl)quinoline-4-carboxylic acid from the reaction of 5,7-dichloroisatin (B1293616) and 4-acetylbiphenyl. frontiersin.org This demonstrates the utility of the Pfitzinger reaction in preparing highly substituted quinolines. The resulting carboxylic acid can be subsequently decarboxylated if desired. pharmaguideline.com
Contemporary and Domino Reaction Protocols for Quinoline Ring Formation
Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for quinoline synthesis, including domino reactions and the use of advanced catalytic systems. rsc.orgscribd.com These contemporary approaches often offer advantages in terms of atom economy, reduced reaction steps, and milder reaction conditions.
Domino reactions, also known as cascade reactions, are processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. A copper-catalyzed domino reaction has been developed for the synthesis of quinoline derivatives from enaminones and 2-halobenzaldehydes. rsc.org This process involves an aldol reaction, C(aryl)-N bond formation, and elimination.
Furthermore, transition metal catalysts, such as palladium and copper complexes, are extensively used in modern quinoline synthesis, for example, in cross-coupling reactions to build the necessary precursors for cyclization. numberanalytics.com Microwave-assisted synthesis and high-pressure conditions have also been employed to accelerate reaction rates and access more complex quinoline structures. numberanalytics.com
Transition-Metal-Catalyzed Cyclization Routes
Transition-metal catalysis has become a cornerstone in the synthesis of complex heterocyclic compounds like quinolines, offering significant advantages over classical methods which often require harsh conditions and have limited regioselectivity. acs.orgias.ac.in These modern techniques facilitate the construction of diverse quinoline libraries from readily available starting materials, proving indispensable for both academic research and industrial applications. ias.ac.in Catalysts based on metals such as palladium, copper, iron, rhodium, and ruthenium have been extensively developed for their unique ability to forge the intricate quinoline framework through various cyclization pathways. acs.orgias.ac.innih.gov
Palladium-Mediated Annulations
Palladium catalysis is a powerful tool for the synthesis of quinolines and their derivatives, such as quinolin-2(1H)-ones. nih.gov These reactions often proceed under mild conditions with high efficiency and functional group tolerance. rsc.org
A variety of palladium-catalyzed annulation strategies have been developed. One approach involves the oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as the oxidant, yielding 2,3-disubstituted quinolines. acs.org Another method is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids, bases, or other additives and demonstrates a broad substrate scope. rsc.org
Carbonylative annulation is another significant palladium-mediated strategy. For instance, 3- and 4-substituted quinolin-2(1H)-ones can be synthesized through the carbonylative annulation of terminal alkynes with 2-iodoaniline (B362364) derivatives in the presence of carbon monoxide. nih.gov A ligand-free approach has also been reported for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones from internal alkynes and N-substituted 2-iodoanilines. nih.gov Furthermore, a concise route to 4,5-fused tricyclic 2-quinolones has been achieved via the intramolecular carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines. rsc.org
Cascade reactions catalyzed by palladium also provide an efficient pathway to quinoline scaffolds. A notable example is the reaction of o-aminocinnamonitriles with arylhydrazines, which involves a sequential denitrogenative addition followed by an intramolecular cyclization to form quinolines in moderate to good yields. nih.gov
| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| o-Vinylanilines and Alkynes | Pd(OAc)₂ / O₂ | 2,3-Disubstituted Quinolines | Aerobic oxidative cyclization. | acs.org |
| Aryl Allyl Alcohols and Anilines | Pd(OAc)₂ / DMSO | Substituted Quinolines | Proceeds without acids, bases, or additives. | rsc.org |
| 2-Iodoanilines and Terminal Alkynes | Pd(OAc)₂ / CO / Pyridine | 3- and 4-Substituted Quinolin-2(1H)-ones | Carbonylative annulation. | nih.gov |
| o-Aminocinnamonitriles and Arylhydrazines | PdCl₂ / Toluene | 2-Arylquinolines | Cascade denitrogenative addition and intramolecular cyclization. | nih.gov |
| Alkyne-tethered N-substituted o-Iodoanilines | Pd(OAc)₂ / Mo(CO)₆ | 4,5-Fused Tricyclic 2-Quinolones | Intramolecular carbonylative annulation under mild conditions. | rsc.org |
Copper-Catalyzed Cyclocondensations
Copper-catalyzed reactions represent a practical and efficient alternative for constructing the quinoline core, often utilizing economical catalysts and readily accessible substrates. ias.ac.inrsc.org These methods typically involve the formation of C-N and C-C bonds in a cascade process.
One straightforward approach is the intermolecular cyclization of anilines and terminal acetylene (B1199291) esters, which provides the desired quinoline products in moderate to good yields. rsc.org A highly efficient cascade reaction involves the copper-catalyzed intermolecular Ullmann-type C-N coupling of ortho-acylanilines with alkenyl iodides, followed by an enamine condensation. organic-chemistry.org This method is tolerant of sterically hindered anilines and yields multisubstituted quinolines in very good yields. organic-chemistry.org The choice of ligand, such as glycine, was found to be crucial for achieving high yields. organic-chemistry.org
Tandem reactions initiated by Knoevenagel condensation are also effective. For example, the reaction of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by a copper-catalyzed reductive amination and intramolecular cyclization, leads to the regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.org Additionally, copper catalysts can mediate the synthesis of quinindoline derivatives through a dual cyclization process, which involves a Lewis acid-accelerated addition of aniline to a nitrile to form an indole (B1671886) substructure, followed by a Cu-catalyzed C-N coupling to furnish the quinoline subunit. nih.gov
| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Anilines and Terminal Acetylene Esters | Cu Catalyst | Substituted Quinolines | Simple and convenient intermolecular cyclization. | rsc.org |
| ortho-Acylanilines and Alkenyl Iodides | CuI / Glycine / K₂CO₃ | Multisubstituted Quinolines | Cascade Ullmann-type C-N coupling/enamine condensation. | organic-chemistry.org |
| ortho-Bromobenzaldehyde and Active Methylene Nitriles | Cu Catalyst | 2-Aminoquinolines / 2-Arylquinoline-3-carbonitriles | Tandem Knoevenagel condensation, amination, and cyclization. | rsc.org |
| Anilines and Aldehydes | Copper Catalyst / O₂ | Substituted Quinolines | One-pot synthesis via C-H functionalization and C-N/C-C bond formation. | ias.ac.in |
| Anilines and Nitriles | Copper Catalyst / Lewis Acid | Quinindoline Derivatives | Dual cyclization strategy. | nih.gov |
Iron-Catalyzed Approaches
The use of iron, an earth-abundant and low-toxicity metal, aligns with the principles of green chemistry and has led to the development of several innovative methods for quinoline synthesis. rsc.orgresearchgate.net Iron catalysts have proven effective in various transformations, including couplings, oxidations, and cyclizations. researchgate.net
A significant advancement is the use of an iron single-atom catalyst for the three-component oxidative cyclization of anilines and acetophenones, which produces a wide array of substituted quinolines efficiently and with high atom economy. nih.govresearchgate.net This method is also applicable for the synthesis of deuterated quinolines. nih.govresearchgate.net Another atom-economical approach is the iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols, which yields highly substituted quinolines without the need for an activating agent. rsc.org
Iron catalysis is also effective in reductive cyclization reactions. For example, the cyclization of o-nitro-substituted Baylis-Hillman acetates using an iron catalyst and carbon monoxide as a reductant gives 3-substituted quinolines in moderate to good yields. acs.org Furthermore, iron-photocatalyzed Minisci-type reactions, such as the visible-light-driven decarboxylation of carboxylic acids, allow for the hydroxyalkylation of quinolines under mild, acidic conditions, offering a cleaner alternative to conventional methods. mdpi.com
| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Anilines and Acetophenones | Fe Single-Atom Catalyst / DMSO / O₂ | Substituted Quinolines | Three-component oxidative cyclization with high atom economy. | nih.govresearchgate.net |
| α-2-Aminoaryl Alcohols and Secondary Alcohols | Iron Catalyst | Highly Substituted Quinolines | Acceptorless dehydrogenative coupling. | rsc.org |
| o-Nitro Baylis-Hillman Acetates | [Cp*Fe(CO)₂]₂ / CO | 3-Substituted Quinolines | Reductive cyclization. | acs.org |
| Quinoline and Alkyl Carboxylic Acids | FeCl₃-phenanthroline complex / Visible Light | 4-Substituted Hydroxyalkyl Quinolines | Photocatalytic Minisci-type reaction. | mdpi.com |
| N-Alkylanilines and Alkynes | Iron Catalyst | Substituted Quinolines | Oxidative coupling reaction. | researchgate.net |
Rhodium and Ruthenium Catalysis
Rhodium and ruthenium complexes are highly effective catalysts for synthesizing quinolines through various mechanisms, including C-H activation and annulation reactions, often exhibiting high efficiency and regioselectivity. mdpi.comrsc.org
Rhodium Catalysis: Rhodium(III)-catalyzed C–H activation has become a prominent strategy for building heterocyclic scaffolds. rsc.org A notable application is the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines. nih.govacs.org This reaction proceeds under mild conditions, tolerates a broad range of functional groups, and produces 2-aminophenyl enones, which then cyclize to form diversely substituted quinolines in high yields. nih.govacs.org Cascade reactions involving Rh(III) catalysis have also been developed, for instance, the reaction of benzimidates with allyl carbonates to access isoquinoline (B145761) derivatives with the liberation of hydrogen gas. rsc.org
Ruthenium Catalysis: Ruthenium catalysts have demonstrated diverse activity in quinoline synthesis. Half-sandwich ruthenium complexes, for example, are highly active in the synthesis of quinolines from amino alcohols and various ketones or secondary alcohols under very mild conditions. nih.gov These catalysts can also be used for the one-pot synthesis of tetrahydroquinolines through a subsequent hydrogenation step. nih.gov An alternative strategy involves a ruthenium-catalyzed amine exchange reaction, where a C3-fragment is transferred from an amine like tris(3-hydroxypropyl)amine (B3047471) to the nitrogen atom of anilines, leading to the formation of the quinoline ring. lookchemmall.com Additionally, ruthenium-catalyzed aza-Michael addition followed by intramolecular annulation of enaminones with anthranils provides an efficient route to access substituted quinolines. mdpi.com
Multicomponent Reactions (MCRs) for Quinoline Framework Construction
Multicomponent reactions (MCRs) are a highly efficient and versatile strategy in organic synthesis, allowing for the construction of complex molecules like quinolines in a single step from three or more starting materials. researchgate.netrsc.org This approach is characterized by high atom and pot economy, operational simplicity, and the ability to generate diverse compound libraries by varying the initial building blocks. researchgate.netrsc.orgnih.gov
Several classic and novel MCRs have been employed for the synthesis of the quinoline scaffold. researchgate.net These include well-known reactions such as the Povarov, Gewald, and Ugi reactions, which have been adapted to produce a wide variety of quinoline derivatives. researchgate.net For example, a three-component reaction involving an aniline, an aldehyde, and an activated alkene can lead to tetrahydroquinolines via a Povarov-type reaction.
Modern MCRs often utilize catalysts to enhance their efficiency and scope. An iron single-atom catalyst has been successfully used in a three-component oxidative cyclization to produce a wide range of quinolines from anilines and acetophenones. nih.govresearchgate.net Palladium catalysis has also been applied in MCRs; for instance, chloroquinolinecarbaldehydes can react with isocyanides and aromatic amines in a palladium-catalyzed process to yield quinoline derivatives containing a γ-lactam moiety. beilstein-journals.org The development of novel MCRs continues to provide rapid and efficient access to valuable quinoline compounds for applications in medicinal chemistry and materials science. rsc.org
C-H Activation Strategies in Quinoline Synthesis
Direct C-H activation has emerged as a powerful and atom-economical tool for the synthesis and functionalization of heterocyclic compounds, including quinolines. mdpi.comnih.gov This strategy avoids the need for pre-functionalized starting materials, thus streamlining synthetic routes and reducing waste. Transition metal catalysis is central to most C-H activation methods, with catalysts based on palladium, rhodium, copper, and iron being widely used. nih.govmdpi.com
The regioselective functionalization of the quinoline ring is a key challenge that has been addressed through various strategies. mdpi.comnih.gov The use of quinoline N-oxides as substrates is a common approach, as the N-oxide group can act as a directing group and an internal oxidant, facilitating functionalization at the C2 or C8 positions. mdpi.comrsc.org
Palladium-catalyzed C-H activation has been used for the alkenylation of quinoline N-oxides with acrylates under external-oxidant-free conditions. mdpi.com
Rhodium catalysts have been employed for the alkylation of quinolines with alkenes and for the C-H activation/cyclization of benzimidates with allyl carbonates. rsc.orgmdpi.com
Copper and Iron catalysts have also been utilized for C-H functionalization. For example, FeSO₄ can catalyze the C-2 alkenylation of quinoline-N-oxides. rsc.org Copper(I) catalysts have been shown to be effective for the C-2 amidation of quinoline-N-oxides. rsc.org
Beyond the use of N-oxides, directing groups can be installed on the quinoline core to guide the metal catalyst to a specific C-H bond, enabling functionalization at otherwise unreactive positions. nih.gov These advanced strategies provide precise control over the synthesis of complex, functionalized quinolines, which is of great importance for developing new drugs and materials. mdpi.comnih.gov
Oxidative Annulation and Cyclization Techniques
Oxidative annulation has emerged as a powerful and atom-economical strategy for the synthesis of quinolines. mdpi.com These methods often involve the formation of the quinoline core through C-H bond activation and subsequent cyclization, frequently employing transition metal catalysts or photocatalysis. mdpi.comscilit.com
Recent advancements have highlighted the use of various catalytic systems to achieve high efficiency and broad substrate tolerance. For instance, transition metals like rhodium, ruthenium, cobalt, and copper have been successfully employed to catalyze the oxidative annulation of anilines with various coupling partners. mdpi.com Rhodium(III) catalysts, in particular, have been shown to enable the selective synthesis of quinolines through the oxidative annulation of functionalized pyridines with two alkyne molecules, a process that involves a cascade of C-H activations. acs.org
Copper-catalyzed reactions have also proven effective. One notable example is the copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils, which proceeds under mild conditions using dioxygen as the oxidant to produce 2,3-diaroylquinolines. mdpi.com Another approach involves a copper-catalyzed tandem aerobic oxidative cyclization of 2-vinylanilines or 2-aryl anilines to furnish quinolines. researchgate.net
Metal-free oxidative annulation techniques offer a sustainable alternative. These methods can utilize organic dyes as photoredox catalysts or employ simple oxidants like air or dimethyl sulfoxide (B87167) (DMSO). researchgate.netorganic-chemistry.org For example, a visible-light-mediated aerobic dehydrogenation using titanium dioxide as a catalyst provides an environmentally friendly route to various substituted quinolines. organic-chemistry.org
The following table summarizes key oxidative annulation strategies for quinoline synthesis:
| Catalyst/Reagent | Reactants | Product Type | Key Features |
| Rh(III) | Functionalized Pyridines + Alkynes | Substituted Quinolines | Cascade C-H activation. acs.org |
| Cu(0)/AgOTf | Sulfoxonium Ylides + Anthranils | 2,3-Diaroylquinolines | Utilizes dioxygen as an oxidant. mdpi.com |
| Titanium Dioxide | 2-Aminobenzyl Alcohols + Secondary Alcohols | Substituted Quinolines | Visible-light-mediated, green oxidant (O2). organic-chemistry.org |
| K2S2O8 | Anilines + Aryl Ketones + DMSO | 4-Arylquinolines | DMSO acts as a methine equivalent. organic-chemistry.org |
Regioselective Dihalogenation and Methylation Strategies
The precise introduction of halogen and methyl groups onto the quinoline core is crucial for tuning the properties of the final compound. This section explores strategies for achieving the desired 6,8-dichloro-5-methyl substitution pattern.
Direct Halogenation Techniques for Quinoline Cores
Direct C-H halogenation of the quinoline ring offers an atom-economical route to halogenated derivatives. However, controlling the regioselectivity can be challenging. Various methods have been developed to achieve selective halogenation at specific positions.
For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acids as the halogen source. rsc.orgnih.gov This method is operationally simple and proceeds at room temperature with high regioselectivity. rsc.orgnih.gov Another metal-free approach utilizes N-halosuccinimides (NCS, NBS, and NIS) in water to achieve C5-selective halogenation of quinoline derivatives. rsc.org
Transition metal-catalyzed methods also play a significant role. For example, rhodium catalysts can direct the C8-bromination of quinoline N-oxides using N-bromosuccinimide (NBS). mdpi.com Furthermore, direct magnesiation using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for regioselective functionalization at various positions, including halogenation. acs.org For example, a C2-deprotonation of 3-bromoquinoline (B21735) followed by quenching with a halogen source can yield a 2,3-dihalogenated quinoline. acs.org
A technical disclosure describes the preparation of 2,5-dichloro-6-methoxy-4-methylquinoline (B11871975) by treating 2-chloro-6-methoxy-4-methylquinoline (B109769) with sulfuryl chloride in acetic acid. tdcommons.org While not directly producing the 6,8-dichloro isomer, this demonstrates a direct dichlorination approach on a substituted quinoline.
Precursor-Based Halogenation and Annulation Sequences
This strategy involves the synthesis of a pre-halogenated precursor which is then cyclized to form the desired dihalogenated quinoline. This approach often provides better control over the final substitution pattern.
One common method involves the use of halogenated anilines as starting materials in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. For example, starting with a 2,4-dichloroaniline (B164938) and an appropriate three-carbon unit could theoretically lead to a 6,8-dichloroquinoline (B1583623) derivative.
Annulation reactions of pre-functionalized precursors are also prevalent. For instance, the synthesis of 2,3-substituted quinolines can be achieved through a sequence involving the Staudinger reaction of 2-azidobenzaldehydes, followed by Knoevenagel condensation and aza-Wittig reactions. nih.gov By using a di-chlorinated 2-azidobenzaldehyde, one could potentially construct a dichloroquinoline core. Similarly, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines, where a di-chlorinated o-iodoaniline could be employed. organic-chemistry.org
A patent describes the synthesis of 5,6,8-trimethoxyquinolin-2(1H)-one, which is then converted to a chlorinated quinoline derivative using phosphorus oxychloride. google.com This highlights a precursor-based approach where the oxygen functionalities are later converted or replaced.
Strategies for 5-Methyl Substituted Quinoline Formation
The introduction of a methyl group at the C5 position of the quinoline ring can be accomplished through various synthetic routes.
A common approach is to utilize a starting material that already contains the methyl group in the desired position. For example, the Skraup synthesis using m-toluidine (B57737) (3-methylaniline) as the aniline component can lead to a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline. brieflands.com The ratio of these isomers can be influenced by the reaction conditions.
Direct C-H methylation of the quinoline core is a more modern and atom-economical approach. While challenging, methods are being developed for the regioselective methylation of quinolines. For instance, rhodium-catalyzed C(sp³)–H methylation of 8-methylquinolines has been reported, although this directs methylation to the existing methyl group rather than the quinoline ring itself. rsc.org
Another strategy involves the cyclization of a precursor that incorporates the 5-methyl substituent. For example, a Conrad-Limpach or Gould-Jacobs synthesis could be envisioned starting from an aniline and a β-ketoester that would ultimately place a methyl group at the C5-position of the resulting quinolin-4-one, which can then be further functionalized.
Chemical Transformations and Derivatization of 6,8 Dichloro 5 Methylquinoline
Reactions at the Quinoline (B57606) Nitrogen Atom
The lone pair of electrons on the quinoline nitrogen atom imparts basic and nucleophilic character, making it susceptible to reactions with electrophiles.
The nitrogen atom of the quinoline ring can be readily alkylated or acylated. N-alkylation introduces an alkyl group onto the nitrogen, forming a quaternary quinolinium salt. This transformation can be achieved using various alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl sulfates. The resulting quinolinium salts often exhibit altered physical and chemical properties, including increased solubility in polar solvents and modified biological activity.
N-acylation involves the reaction of the quinoline nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. This reaction leads to the formation of an N-acylquinolinium ion, which is a reactive intermediate. These intermediates can be susceptible to nucleophilic attack, providing a pathway for the introduction of substituents onto the quinoline ring.
While specific examples for 6,8-dichloro-5-methylquinoline are not extensively detailed in the provided search results, the general reactivity of quinolines suggests that it would undergo these reactions in a predictable manner.
The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide would feature a polarized N+-O- bond, which significantly alters the electronic properties of the quinoline ring. The N-oxide functional group can activate the quinoline system towards both electrophilic and nucleophilic substitution, and it can also participate in various rearrangement reactions.
Conversely, the quinoline nitrogen in its oxidized state (as in an N-oxide) or in a quinolinium salt can be reduced. Catalytic hydrogenation or the use of reducing agents like sodium borohydride can lead to the formation of the corresponding tetrahydroquinoline derivative, where the pyridine (B92270) ring of the quinoline system is saturated.
Reactivity of the Halogen Substituents (Chlorine Atoms)
The chlorine atoms at the C6 and C8 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The ease of substitution is influenced by the electronic nature of the quinoline ring and the position of the halogen. In quinoline systems, the positions activated towards nucleophilic attack are typically the α- (C2, C4) and γ- (C5, C7) positions relative to the ring nitrogen. However, the presence of activating or deactivating groups can modify this reactivity.
SNAr reactions are a cornerstone of modifying halogenated aromatic and heteroaromatic compounds. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The quinoline nitrogen itself acts as an electron-withdrawing group, particularly when protonated or quaternized.
The displacement of the chlorine atoms by various amino nucleophiles is a common strategy to synthesize amino-substituted quinolines. These reactions are typically performed by heating the dichloroquinoline derivative with an amine, which can be a primary or secondary aliphatic or aromatic amine. The reaction may be carried out in a high-boiling point solvent and sometimes in the presence of a base to neutralize the liberated HCl. The regioselectivity of the substitution (i.e., whether the C6 or C8 chlorine is replaced first) will depend on the relative activation of these positions and the reaction conditions.
| Reactant | Nucleophile | Product | Reaction Conditions |
| This compound | Ammonia | 6-amino-8-chloro-5-methylquinoline / 8-amino-6-chloro-5-methylquinoline | High temperature, pressure |
| This compound | Piperidine | 6-(piperidin-1-yl)-8-chloro-5-methylquinoline / 8-(piperidin-1-yl)-6-chloro-5-methylquinoline | Reflux in a high-boiling solvent |
| This compound | Aniline (B41778) | 6-(phenylamino)-8-chloro-5-methylquinoline / 8-(phenylamino)-6-chloro-5-methylquinoline | Acid or base catalysis |
Similar to amination, the chlorine atoms can be substituted by alkoxide or thiolate nucleophiles to yield the corresponding ethers and thioethers. Alkoxylation is typically achieved by reacting the dichloroquinoline with a sodium or potassium alkoxide in the corresponding alcohol as a solvent. Thiolation reactions can be performed using a thiol in the presence of a base, or with a pre-formed thiolate salt. These reactions broaden the range of accessible derivatives with potential applications in various fields.
| Reactant | Nucleophile | Product | Reaction Conditions |
| This compound | Sodium methoxide | 6-methoxy-8-chloro-5-methylquinoline / 8-methoxy-6-chloro-5-methylquinoline | Reflux in methanol |
| This compound | Sodium ethoxide | 6-ethoxy-8-chloro-5-methylquinoline / 8-ethoxy-6-chloro-5-methylquinoline | Reflux in ethanol |
| This compound | Sodium thiophenoxide | 6-(phenylthio)-8-chloro-5-methylquinoline / 8-(phenylthio)-6-chloro-5-methylquinoline | Base, polar aprotic solvent |
Note: This table illustrates potential transformations based on established SNAr chemistry. Specific outcomes for this compound would require experimental verification.
Cross-Coupling Reactions at Halogenated Positions
The presence of two chlorine atoms on the carbocyclic ring of this compound offers opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential electronic and steric environments of the C-6 and C-8 positions can be exploited to achieve regioselective substitution, allowing for the stepwise introduction of new carbon-carbon and carbon-nitrogen bonds. The choice of catalyst, ligand, and reaction conditions is crucial in controlling which halogen atom undergoes oxidative addition to the palladium center.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. scilit.com For substrates like this compound, the reaction enables the introduction of aryl, heteroaryl, or vinyl groups. The regioselectivity of the coupling on dihaloquinolines is influenced by the electronic properties of the halogen positions. For instance, in 2,4-dichloroquinoline, coupling occurs preferentially at the C-4 position, while in 4,7-dichloroquinoline, the C-4 position is also more reactive than the C-7 position. acs.orgscispace.com In 2,8-dichloroquinoline, the reaction is predicted to occur at the C-2 position. researchgate.net
For this compound, the relative reactivity of the C-6 and C-8 positions would depend on factors such as the specific palladium catalyst, the ligand, and the boronic acid partner. A typical catalytic system involves a palladium source, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), and a phosphine ligand in the presence of a base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dichloroquinolines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate | Product | Ref |
| (PPh₃)₂PdCl₂ | Tricyclohexylphosphine (PCy₃) | Cs₂CO₃ | Dioxane-Water | 80 | 2-Alkynyl-4-chloroquinoline | 2-Alkynyl-4-arylquinoline | acs.org |
| Pd(OAc)₂ | None | K₃PO₄ | Water | 100 | 4,7-Dichloroquinoline | 7-Chloro-4-phenylquinoline | scispace.com |
| Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | Dioxane | 100 | 2,6-Dichloropyridine | 2-Alkyl-6-chloropyridine | researchgate.net |
This table presents data for analogous dichloro-heterocyclic systems to illustrate common reaction conditions.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. acs.org This reaction is highly effective for introducing alkynyl moieties onto the quinoline scaffold. The regioselectivity of the Sonogashira reaction on dihaloquinolines is pronounced. In the case of 2,4-dichloroquinoline, the reaction occurs exclusively at the C-2 position, which is more activated toward oxidative addition than the C-4 position. acs.org This high degree of selectivity allows for the synthesis of mono-alkynylated products, which can then undergo further functionalization at the remaining chloro-position. acs.org
For this compound, a similar selective mono-alkynylation could be anticipated, depending on the electronic differences between the C-6 and C-8 positions. The reaction is typically carried out under mild conditions, often in aqueous media, making it a synthetically valuable transformation.
Table 2: Conditions for Regioselective Sonogashira Coupling of 2,4-Dichloroquinoline
| Catalyst System | Alkyne Partner | Solvent | Yield (%) | Product | Ref |
| 10% Pd/C, PPh₃, CuI | Phenylacetylene | Water | 85 | 4-Chloro-2-(phenylethynyl)quinoline | acs.org |
| 10% Pd/C, PPh₃, CuI | 1-Hexyne | Water | 82 | 2-(Hex-1-yn-1-yl)-4-chloroquinoline | acs.org |
| 10% Pd/C, PPh₃, CuI | Propargyl alcohol | Water | 88 | 3-(4-Chloroquinolin-2-yl)prop-2-yn-1-ol | acs.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. ias.ac.inmdpi.com This reaction provides a powerful tool for synthesizing amino-substituted quinolines. The selectivity of this amination on substrates with multiple halogen atoms is well-documented. A key example is the reaction with 6-bromo-2-chloroquinoline, where selective amination occurs at the more reactive C-6 bromo position, leaving the C-2 chloro position intact. aiche.org This demonstrates that by choosing the appropriate catalyst-ligand system, one halogen can be selectively functionalized in the presence of another.
This principle of selective reactivity can be applied to this compound. It is plausible that one of the chlorine atoms could be preferentially substituted by tuning the reaction conditions, such as the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., BINAP, Xantphos), and base (e.g., NaOt-Bu, Cs₂CO₃). This would allow for the controlled, stepwise introduction of different amino groups at the C-6 and C-8 positions.
Reduction of Halogen Atoms
The chlorine substituents on the this compound ring can be removed through catalytic hydrodechlorination. This transformation, which replaces C-Cl bonds with C-H bonds, is a valuable method for synthesizing the parent 5-methylquinoline (B1294701) core or for selectively removing one chlorine atom. A common and efficient method for this reduction is using a palladium on carbon (Pd/C) catalyst with a hydrogen source. nih.govnih.gov
Various hydrogen donors can be employed under mild conditions. For example, ammonium formate or hydrazine hydrochloride can serve as effective hydrogen transfer reagents in the presence of Pd/C at room temperature. researchgate.netnih.gov Alternatively, a combination of magnesium metal in methanol can be used with a catalytic amount of Pd/C to achieve complete dechlorination without the need for gaseous hydrogen. nih.gov These methods are generally high-yielding and compatible with a range of functional groups.
Table 3: Catalytic Systems for Hydrodechlorination of Aryl Chlorides
| Catalyst | Hydrogen Source | Solvent | Conditions | Ref |
| Pd/C | Ammonium Formate | Aqueous media | Room Temperature, Neutral pH | acs.orgnih.gov |
| Pd/C | Hydrazine Hydrochloride / Base | Ethanol | Room Temperature | researchgate.net |
| Pd/C | Mg | Methanol | Room Temperature | nih.gov |
| Ru/C or Ru/TiO₂ | H₂ (gas) | Water | ≤100 °C |
Reactions at the Methyl Group (C-5 Position)
The methyl group at the C-5 position of the quinoline ring is a key site for further chemical modification, primarily through oxidation reactions.
Oxidation Reactions of the Methyl Group
The C-5 methyl group can be oxidized to afford either the corresponding aldehyde (quinoline-5-carbaldehyde) or carboxylic acid (quinoline-5-carboxylic acid), depending on the oxidant and reaction conditions. The oxidation of methyl groups on quinoline rings often requires specific reagents to avoid degradation of the heterocyclic core.
For instance, metal-free oxidation using hypervalent iodine(III) reagents in dimethyl sulfoxide (B87167) (DMSO) has been shown to convert 4-methylquinolines into quinoline-4-carbaldehydes with high chemoselectivity. Another approach involves using nickel peroxide in an aqueous base to oxidize methylquinoline carboxylic acids to the corresponding dicarboxylic acids. These examples suggest that the methyl group of this compound could be selectively oxidized to the aldehyde or carboxylic acid functionality, providing a handle for further synthetic transformations.
Functionalization via C(sp3)-H Activation
No research data was found detailing the direct functionalization of the 5-methyl group of this compound through C(sp3)-H activation.
Chemo- and Regioselectivity in Multi-Substituted Quinoline Transformations
There is no specific information available in the searched literature regarding the chemo- and regioselectivity of chemical transformations involving this compound.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition. For 6,8-dichloro-5-methylquinoline, with a chemical formula of C₁₀H₇Cl₂N, the monoisotopic mass is calculated to be 210.99557 Da biosynth.com. HRMS analysis, typically using techniques like electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion [M+H]⁺, which should closely match the calculated value, often within a few parts per million (ppm) nih.gov.
A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). For a molecule with two chlorine atoms like this compound, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion. The expected pattern consists of three peaks:
M: The peak corresponding to the molecule with two ³⁵Cl isotopes.
M+2: The peak for the molecule with one ³⁵Cl and one ³⁷Cl isotope.
M+4: The peak for the molecule with two ³⁷Cl isotopes.
The relative intensity ratio of these peaks is approximately 9:6:1, which serves as a definitive signature for the presence of two chlorine atoms in the structure. Analysis of this isotopic pattern, combined with the high-precision mass measurement, provides unequivocal confirmation of the molecular formula nih.gov.
Table 1: Predicted HRMS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₇Cl₂N |
| Monoisotopic Mass | 210.99557 Da |
| [M+H]⁺ (calculated) | 211.99835 Da |
| Isotopic Peaks | M, M+2, M+4 |
| Relative Intensity | ~9:6:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of substituents on the quinoline (B57606) ring system and data from analogous compounds tsijournals.comchemicalbook.comchemicalbook.com.
¹H NMR: The spectrum is expected to show five distinct signals corresponding to the five protons of the molecule.
The three protons on the pyridine (B92270) ring (H-2, H-3, H-4) will appear in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom tsijournals.com. They would likely exhibit a coupling pattern characteristic of an AMX spin system.
The single aromatic proton on the carbocyclic ring (H-7) would appear as a singlet in the aromatic region, influenced by the adjacent chlorine atom.
The methyl group protons (CH₃ at C-5) would appear as a sharp singlet in the upfield region (typically δ 2.5-3.0 ppm) chemicalbook.com.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, one for each unique carbon atom in the asymmetric molecule youtube.comdocbrown.info.
The carbon atoms of the quinoline ring are expected to resonate between δ 120-150 ppm chemicalbook.comchemicalbook.com.
The carbons directly bonded to chlorine (C-6 and C-8) will have their chemical shifts significantly influenced by the halogen's electronegativity.
The carbon of the methyl group (C-11) will appear at a characteristic upfield chemical shift, typically in the range of δ 15-25 ppm docbrown.info.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | ~8.8 (dd) | ~150 |
| C3 | ~7.6 (dd) | ~122 |
| C4 | ~8.1 (dd) | ~136 |
| C4a | - | ~147 |
| C5 | - | ~130 |
| C6 | - | ~132 |
| C7 | ~7.8 (s) | ~128 |
| C8 | - | ~135 |
| C8a | - | ~127 |
| CH₃ | ~2.7 (s) | ~20 |
Note: Predicted values are estimates based on related structures and general substituent effects. s=singlet, dd=doublet of doublets.
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei youtube.com.
COSY (Correlation Spectroscopy): This experiment would map out the proton-proton (¹H-¹H) coupling networks sdsu.edu. It would clearly show the connectivity between H-2, H-3, and H-4 on the pyridine ring, confirming their adjacent positions researchgate.net.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates directly bonded protons and carbons sdsu.edu. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-3 to C-3, methyl protons to the methyl carbon) researchgate.net.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons youtube.comsdsu.edu. Key expected correlations would include:
The methyl protons (at C-5) showing correlations to C-5 and C-6.
The H-7 proton showing correlations to C-5, C-6, C-8, and C-8a.
The H-4 proton showing correlations to C-4a and C-5. These correlations would unambiguously place the methyl group at C-5 and the chlorine atoms at C-6 and C-8.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlation information researchgate.net. For this compound, a NOESY spectrum would show a correlation between the methyl protons and the H-4 proton, confirming their spatial proximity on the same side of the quinoline core.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides a molecular fingerprint by probing the stretching and bending modes of chemical bonds. Both IR and Raman spectroscopy offer complementary information for structural analysis. The expected vibrational bands for this compound are based on analyses of similar quinoline structures mdpi.comresearchgate.net.
Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands corresponding to the methyl group would appear just below 3000 cm⁻¹.
C=C and C=N Ring Stretching: A series of strong to medium bands in the 1600-1450 cm⁻¹ region are characteristic of the quinoline aromatic system mdpi.com.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl protons would be observed in the 1450-700 cm⁻¹ region.
C-Cl Stretching: Strong bands corresponding to the carbon-chlorine stretching vibrations are expected in the 800-600 cm⁻¹ region.
Table 3: Predicted IR/Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| C=N/C=C Ring Stretch | 1600 - 1450 |
| CH₃ Bending | 1460 - 1370 |
| C-H Out-of-Plane Bend | 900 - 750 |
| C-Cl Stretch | 800 - 600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and information on intermolecular packing mdpi.comscispace.com.
To perform this analysis, a suitable single crystal of this compound must first be grown. If successful, the crystal would be subjected to X-ray diffraction eurjchem.comhsetdata.com. The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined researchgate.net.
This analysis would provide definitive, high-precision data on:
Bond Lengths and Angles: Confirming the geometry of the quinoline ring and the positions of the chloro and methyl substituents.
Planarity: Determining the planarity of the bicyclic quinoline system.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, which could involve π-π stacking interactions between the quinoline rings or other weak intermolecular forces.
While a crystal structure for this compound is not publicly available, analysis of related structures indicates that it would likely crystallize in a common space group such as P2₁/c or P-1 researchgate.netrsc.org.
Crystal Packing and Intermolecular Interactions
Detailed experimental data from single-crystal X-ray diffraction studies for this compound are not extensively available in the public domain. However, the analysis of related quinoline structures provides a basis for predicting its solid-state behavior. The crystal packing of quinoline derivatives is generally governed by a combination of weak intermolecular interactions, including van der Waals forces, and, where applicable, halogen bonding and π-π stacking interactions.
In the case of this compound, the presence of two chlorine atoms suggests the potential for halogen bonding, where the chlorine atoms act as electrophilic regions and can interact with nucleophilic sites on adjacent molecules. The planar quinoline ring system is conducive to π-π stacking, which would contribute to the stability of the crystal lattice. The methyl group at the 5-position may influence the packing arrangement through steric effects, potentially leading to a herringbone or a slipped-stack motif rather than a perfectly co-facial π-π stacking. The precise nature of these interactions, including bond distances and angles, would require empirical crystallographic data.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
The electronic absorption spectrum of quinoline and its derivatives is characterized by transitions within the aromatic π-system. While specific UV-Visible spectral data for this compound is not readily found in the literature, the expected absorption maxima (λmax) can be inferred from the behavior of similar substituted quinolines.
Quinoline itself exhibits characteristic absorption bands corresponding to π→π* transitions. The introduction of substituents alters the electronic properties of the quinoline ring and thus shifts the absorption bands. The two chloro substituents, being electron-withdrawing groups, and the methyl group, an electron-donating group, will influence the energy levels of the molecular orbitals. It is anticipated that the presence of these substituents would lead to a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A detailed analysis of the electronic transitions and the extent of conjugation would necessitate experimental determination of the UV-Visible spectrum and could be further elucidated by computational studies.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
There is no information available in the searched scientific literature regarding the synthesis or study of chiral derivatives of this compound. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For a derivative of this compound to be CD-active, it would need to possess a chiral center or exhibit axial chirality. Without the synthesis and isolation of such chiral derivatives, no CD spectroscopic data can be reported.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. q-chem.com It is a widely used tool for predicting a range of molecular properties with a favorable balance of accuracy and computational cost. dergipark.org.tr For substituted quinolines, DFT calculations are typically performed using specific functionals, like B3LYP, and basis sets (e.g., 6-311++G(d,p)) to model the system accurately. dergipark.org.trnih.gov
Geometry Optimization: The first step in most quantum chemical calculations is to find the equilibrium geometry of the molecule—the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a molecule like 6,8-dichloro-5-methylquinoline, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. dergipark.org.tr This provides the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. While significant conformational flexibility is not expected for the rigid quinoline (B57606) ring system, the orientation of the methyl group would be determined during this process. arabjchem.org
Conformational Analysis: This analysis is crucial for flexible molecules that can exist in multiple spatial arrangements (conformers). For the largely planar and rigid structure of this compound, the conformational analysis would be straightforward, primarily focusing on the rotational position of the methyl group's hydrogen atoms to ensure the global minimum energy structure is identified. arabjchem.org
No specific geometry optimization or conformational analysis data for this compound were found in the searched literature.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A high HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity. youtube.compku.edu.cn
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A low LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity. youtube.compku.edu.cn
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. arabjchem.org
No specific HOMO-LUMO energy values or orbital plots for this compound are available in the searched literature.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. deeporigin.comlibretexts.org It is used to predict how molecules will interact and to identify sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com MEP maps are color-coded:
Red regions indicate negative electrostatic potential, representing areas of high electron density that are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas susceptible to nucleophilic attack.
Green regions represent neutral potential. wolfram.com
For this compound, an MEP map would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or coordination. The chloro and methyl substituents would also influence the charge distribution across the aromatic rings. arabjchem.org
No MEP maps or specific reactivity descriptor data for this compound were found in the searched literature.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating these frequencies, a theoretical spectrum can be generated. Comparing the theoretical spectrum to an experimental one helps in the assignment of vibrational modes (e.g., C-H stretching, C-Cl stretching, ring deformations) to specific spectral bands. researchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to correct for systematic errors and improve agreement with experimental data. dergipark.org.trnih.gov
No calculated or experimental vibrational spectra for this compound were found in the searched literature.
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These global reactivity descriptors provide a more quantitative picture of the molecule's chemical behavior. arabjchem.org Key descriptors include:
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of a molecule's polarizability. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of a molecule's electrophilic character. |
These descriptors would allow for a quantitative assessment of the reactivity of this compound, helping to predict its behavior in chemical reactions. arabjchem.org
No calculated quantum chemical descriptors for this compound are available in the published literature.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energies required for a reaction to proceed. This allows for the determination of the most likely reaction pathway from reactants to products. researchgate.net For instance, DFT calculations have been used to study the mechanisms of various reactions that form quinoline rings. organic-chemistry.org If this compound were to be used in a subsequent reaction, computational studies could predict its regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways.
No studies on the computational elucidation of reaction mechanisms involving this compound were found in the searched literature.
Molecular Dynamics Simulations
A thorough review of scientific literature reveals a notable absence of studies focused on the molecular dynamics (MD) simulations of this compound. MD simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. For a compound like this compound, such simulations could provide valuable insights into its conformational stability, aggregation behavior in different solvents, and interactions with other molecules.
In the broader context of quinoline derivatives, MD simulations have been employed to investigate various phenomena. For instance, studies on other substituted quinolines have utilized MD to explore their interaction with biological targets or to understand their behavior in solution. These simulations can elucidate the dynamic nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the macroscopic properties of the substance.
However, specific research applying these computational techniques to this compound is not available in the current body of scientific literature. Therefore, a detailed account of its behavior based on molecular dynamics simulations cannot be provided at this time. Future computational studies would be necessary to explore these aspects of its chemical nature.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Privileged Scaffold in Ligand Design and Coordination Chemistry
The nitrogen atom within the quinoline (B57606) ring of 6,8-dichloro-5-methylquinoline possesses a lone pair of electrons, making it a potential coordination site for metal ions. The presence of two chlorine atoms at the 6- and 8-positions acts as an electron-withdrawing group, which can modulate the basicity and coordinating ability of the quinoline nitrogen. This electronic tuning is a key aspect of ligand design, allowing for the fine-control of the properties of resulting metal complexes.
While specific studies detailing the use of this compound as a ligand are not extensively documented in publicly available research, the broader class of substituted quinolines is well-established in coordination chemistry. The principles of ligand design suggest that the specific substitution pattern of this compound could be leveraged to influence the stability, reactivity, and catalytic activity of metal centers.
The synthesis of chiral ligands from achiral precursors is a cornerstone of asymmetric catalysis. At present, there is no specific information in the available scientific literature that describes the use of this compound as a direct precursor for chiral ligand synthesis. The molecular structure of this compound itself is achiral. The introduction of chirality would necessitate a subsequent chemical modification, for instance, through the asymmetric transformation of a functional group or the addition of a chiral auxiliary. While theoretically possible, specific examples pertaining to this compound have not been reported.
Detailed transition metal complexation studies involving this compound are not prominently featured in current research literature. However, based on the known chemistry of quinoline derivatives, it can be postulated that this compound would act as a monodentate ligand, coordinating to a transition metal center through its nitrogen atom. The steric hindrance provided by the methyl group at position 5 and the chloro group at position 8 would influence the geometry of the resulting complex.
The following table outlines the key structural features of this compound relevant to its potential in coordination chemistry.
| Feature | Description | Potential Influence on Complexation |
| Quinoline Nitrogen | Lewis basic site with an available lone pair of electrons. | Primary site for coordination to a metal center. |
| 6-Chloro Group | Electron-withdrawing substituent. | Modulates the electron density on the quinoline ring and the basicity of the nitrogen atom. |
| 8-Chloro Group | Electron-withdrawing substituent in proximity to the coordination site. | Influences the electronic properties and may introduce steric constraints around the metal center. |
| 5-Methyl Group | Electron-donating and sterically bulky group. | Provides steric hindrance that can affect the coordination geometry and stability of the metal complex. |
Building Block for Complex Heterocyclic Architectures
The reactivity of the chloro- and methyl- substituents, along with the aromatic quinoline core, positions this compound as a potential starting material for the synthesis of more elaborate heterocyclic systems.
The development of novel polycyclic aromatic systems is a significant area of research in materials science and organic electronics. The chlorine atoms on the this compound ring can potentially serve as leaving groups in cross-coupling reactions, such as Suzuki or Stille couplings. These reactions would enable the fusion of additional aromatic or heteroaromatic rings onto the quinoline scaffold. While this is a recognized synthetic strategy, specific examples of its application to this compound to create polycyclic aromatic systems are not found in the current body of scientific literature.
The construction of spirocyclic and caged molecular architectures often requires rigid building blocks with well-defined three-dimensional structures. There are currently no documented instances of this compound being utilized in the synthesis of spiro compounds or cage compounds. The planar nature of the quinoline ring system would likely require significant synthetic modification to be incorporated into such complex, non-planar structures.
Precursor for Advanced Materials (non-biological, non-commercial performance focused)
The properties of substituted quinolines, such as their thermal stability and electronic characteristics, make them attractive candidates for incorporation into advanced materials. The presence of halogen atoms in this compound offers synthetic handles for polymerization or for grafting onto surfaces of other materials. However, there is a lack of specific research detailing the use of this compound as a precursor for the development of advanced, non-biological materials. Theoretical applications could include its use as a monomer in the synthesis of conductive polymers or as a component in the design of novel organic semiconductors, though experimental validation is not yet available.
Organic Dyes and Pigments (synthesis and properties in research context)
The quinoline nucleus is a well-established chromophore, and its derivatives are extensively used in the synthesis of dyes. Azo dyes based on 8-hydroxyquinoline (B1678124), a close structural relative, are synthesized through a well-known strategy involving the coupling of a diazonium salt with the quinoline ring. researchgate.net For instance, novel azo dyes have been prepared by coupling the diazonium salt of amines like 2-amino-6-nitrotoluene or 4-chloro-aniline with 8-hydroxyquinoline. researchgate.net This process typically involves diazotization of a primary aromatic amine in an acidic medium, followed by a coupling reaction with the activated quinoline ring under controlled pH conditions. researchgate.netwalisongo.ac.id
| Reactant 1 | Reactant 2 | Product Type | Key Reaction |
| Diazotized Aromatic Amine | This compound | Azo Dye | Azo Coupling |
| 2-amino-6-nitrotoluene (after diazotization) | 8-hydroxyquinoline | Azo Dye | Azo Coupling researchgate.net |
| 4-chloro-aniline (after diazotization) | 8-hydroxyquinoline | Azo Dye | Azo Coupling researchgate.net |
Optoelectronic Materials and Fluorescent Probes (synthesis and fundamental properties)
Quinoline derivatives are integral to the development of optoelectronic materials, particularly organic light-emitting diodes (OLEDs) and fluorescent sensors. The fundamental properties that make them suitable for these applications include their high fluorescence quantum yields, thermal stability, and ability to form stable metal complexes. For example, a mixed complex of mono(5,7-dichloro-8-hydroxyquinolinato)bis(8-hydroxyquinolinato)aluminium(III) has been synthesized and shown to exhibit efficient photoluminescence and electroluminescence, emitting a bright green light in an OLED device.
The synthesis of such materials often involves the complexation of the quinoline ligand with a metal ion, such as aluminum (Al³⁺). The specific substituents on the quinoline ring, like the chloro and methyl groups in this compound, can fine-tune the electronic properties and thereby the emission color and efficiency of the resulting complex.
Furthermore, quinoline derivatives are widely explored as fluorescent probes for the detection of metal ions. nih.gov For instance, derivatives of 8-hydroxyquinoline have been developed as fluorescent sensors for magnesium (Mg²⁺) and zinc (Zn²⁺). nih.govcaltech.edu These sensors operate through mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the quinoline ligand leads to a significant increase in fluorescence intensity. researchgate.net The design of these probes often involves incorporating a receptor unit that selectively binds the target ion, with the quinoline moiety acting as the fluorophore. nih.govresearchgate.net The chloro and methyl groups on this compound could influence the binding affinity and photophysical response of such probes.
| Quinoline Derivative | Application | Key Property/Mechanism |
| 5,7-dichloro-8-hydroxyquinoline | OLEDs | Electroluminescence |
| 8-hydroxyquinoline derivatives | Fluorescent Probes | Chelation-Enhanced Fluorescence (CHEF) researchgate.net |
| 8-amidoquinoline derivatives | Fluorescent Probes for Zn²⁺ | Enhanced fluorescence upon metal binding nih.gov |
Polymer Chemistry Applications (as monomer units)
The rigid and planar structure of the quinoline ring system makes it an attractive building block for the construction of porous polymers like Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers formed from organic building blocks linked by strong covalent bonds. mdpi.com These materials have applications in gas storage, separation, and catalysis.
This compound has been identified as a potential organic monomer for the synthesis of COFs. acs.org The dichloro functionality provides reactive sites for polymerization reactions. For example, quinoline-linked COFs can be synthesized via the Doebner reaction, a three-component reaction involving an aldehyde, an amine, and pyruvic acid, which forms the 4-carboxyl-quinoline linkage. nih.gov The resulting QL-COFs exhibit high chemical stability and can be used in applications like nanofiltration for ion sieving and dye separation. nih.gov The properties of the final polymer, such as pore size and functionality, can be tuned by the choice of the monomer units. The incorporation of this compound into a polymer backbone could impart specific thermal and chemical resistance properties to the resulting material. Furthermore, 8-hydroxyquinoline functionalized COFs have been synthesized and explored as pH-sensitive carriers for drug delivery, demonstrating the versatility of the quinoline scaffold in polymer chemistry. nih.gov
Applications in Catalyst Development
The nitrogen atom in the quinoline ring can act as a Lewis base or a directing group in catalysis, making quinoline derivatives valuable in the development of new catalytic systems.
Organocatalysis and Metal-Free Catalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. mdpi.com Quinoline-based structures can function as organocatalysts in various transformations. For instance, metal-free methods for quinoline synthesis itself often rely on acid catalysis or other organocatalytic approaches. mdpi.com An electrocatalytic [4+2] cycloaddition has been developed for the synthesis of fused quinoline scaffolds in a metal-free and environmentally sustainable manner. acs.org
Heterogeneous Catalysis (e.g., Nanocatalysts)
Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial chemistry due to their ease of separation and reusability. Quinoline derivatives can be incorporated into heterogeneous catalysts in several ways. One approach is to immobilize them onto a solid support. For example, silica (B1680970) chloride has been used as a heterogeneous catalyst for the synthesis of polyfunctional quinolines. researchgate.net
Another strategy is the use of nanocatalysts. Nanocatalysts offer high surface area and unique electronic properties, leading to enhanced catalytic activity. acs.org For instance, 8-hydroxy-2-methylquinoline has been combined with a Keggin-structured heteropolyacid to create a reusable heterogeneous catalyst for acetal (B89532) and ketal formation. nih.gov The quinoline moiety in this hybrid material plays a role in forming the heterogeneous system and improving its structural stability. nih.gov The hydrodenitrogenation (HDN) of methyl-substituted quinolines has been studied over NiMo/Al₂O₃ and CoMo/Al₂O₃ catalysts, demonstrating the interaction of these compounds with catalytically active surfaces. utah.edu Given these examples, this compound could potentially be used as a ligand or a structural component in the design of novel heterogeneous and nanocatalysts for various organic transformations.
Applications in Agrochemical and Industrial Chemical Synthesis (excluding efficacy/toxicity)
Quinolines are important intermediates in the synthesis of a wide range of chemicals, including those for the agrochemical and pharmaceutical industries. google.com The synthesis of chlorinated quinolines is of particular interest as these compounds serve as precursors to more complex molecules.
Patents have described processes for the preparation of dichloroquinolines, which are useful as intermediates in the production of therapeutically active compounds. google.com For example, a process for producing 4,8-dichloroquinoline (B1582372) involves the cyclization of 3-(2-chloroanilino)propionic acid, followed by chlorination. google.com Similarly, 5,7-dichloro-8-hydroxyquinoline can be synthesized by the direct chlorination of 8-hydroxyquinoline. google.com
The synthesis of this compound itself can be achieved through established methods of quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, starting from appropriately substituted anilines. For instance, the synthesis of 6-chloro-8-methylquinoline (B132775) has been reported from 4-chloro-2-methylaniline (B164923) and glycerol (B35011). chemicalbook.com The presence of the dichloro and methyl functionalities on the this compound ring provides handles for further chemical modifications, making it a valuable intermediate for the synthesis of a variety of target molecules in the industrial sector. The Betti reaction, for example, has been used to synthesize 8-hydroxyquinoline derivatives from 5-chloro-8-hydroxyquinoline. rsc.org Additionally, modified Mannich reactions on substituted 8-hydroxyquinolines provide routes to aminomethylated products. mdpi.com
Future Research Directions and Synthetic Challenges
Development of More Sustainable and Greener Synthetic Routes for Halogenated Quinolines
Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often rely on harsh conditions, hazardous reagents, and stoichiometric proportions, leading to significant environmental and economic concerns. nih.govacs.org These drawbacks, which include long reaction times, high temperatures, and the use of toxic organic solvents, have spurred intensive research into more sustainable alternatives. nih.govresearchgate.net
A primary goal is the replacement of hazardous chemicals with environmentally benign options. nih.gov Research has demonstrated the efficacy of using greener catalysts and solvents. For instance, iron-catalyzed dehydrogenative cycloaddition reactions have been developed, utilizing an inexpensive and non-toxic metal catalyst in ethanol, with hydrogen peroxide and molecular oxygen as environmentally friendly oxidants. acs.org Similarly, nanocatalysts are being explored to facilitate quinoline synthesis under milder conditions, addressing the shortcomings of many conventional methods. acs.org The use of alternative solvents like glycerol (B35011), which is biodegradable and has a low environmental impact, has also proven successful in producing quinoline derivatives in high yields with short reaction times. researchgate.net Formic acid has emerged as a renewable and biodegradable catalyst that can promote the direct synthesis of quinolines with improved selectivity. ijpsjournal.com
Another key aspect of green chemistry is atom economy. An operationally simple, metal-free protocol for the C5-halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acid as a highly atom-economical halogen source, requiring only 0.36 equivalents. rsc.orgrsc.org This method proceeds at room temperature, is open to the air, and shows excellent regioselectivity and functional group tolerance. rsc.orgrsc.org Furthermore, advancements in reaction conditions, such as the use of microwave irradiation and catalyst-free aerobic systems, contribute to reducing energy consumption and waste. mdpi.comrsc.org For example, a catalyst-free reaction in dimethylacetamide with a lithium chloride additive allows for the smooth reaction of ketones under aerobic conditions. rsc.org These green methodologies represent a significant step forward in the sustainable production of halogenated quinolines.
Exploration of Novel Reactivity Patterns and Functionalizations
Expanding the chemical diversity of the 6,8-dichloro-5-methylquinoline core requires the exploration of novel reactivity and functionalization strategies. A major area of advancement is the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials. rsc.org Metal-free methods have been established for the remote C5–H halogenation of 8-substituted quinolines, showcasing high regioselectivity and tolerance for a wide range of functional groups. rsc.orgrsc.org Transition metal-catalyzed approaches, using elements like rhodium and ruthenium, have also enabled cascade C–H activation and heteroannulation reactions to build complex quinoline structures. mdpi.com
Multicomponent reactions (MCRs) have emerged as a powerful tool for efficiently constructing complex quinoline scaffolds in a single step from multiple starting materials. rsc.org Reactions like the Povarov reaction allow for the convergent synthesis of diverse quinoline derivatives with high atom economy and structural variety. rsc.org
Beyond C-H activation and MCRs, researchers are developing novel cyclization and annulation strategies. This includes the synthesis of N-doped polycyclic heteroaromatic compounds through site-selective cross-coupling followed by acid-mediated cycloisomerization or Pd-catalyzed C-H arylation as the final ring-closing step. mdpi.com The synthesis of halogenated 4-(3,3-dimethyl-1-triazeno)quinolines has been achieved through diazotization of halogen-substituted 4-aminoquinolines followed by coupling with dimethylamine. nih.gov These innovative methods not only provide access to previously inaccessible derivatives but also allow for the tailored introduction of functional groups to fine-tune the chemical properties of the final compounds. rsc.org
Integration into Flow Chemistry and Automated Synthesis Systems
The integration of continuous flow chemistry and automated synthesis presents a significant opportunity to improve the synthesis of halogenated quinolines. Flow chemistry offers enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions, and provides precise control over reaction parameters such as temperature, pressure, and mixing. nih.gov This technology is well-suited for the halogenation of organic compounds, including the synthesis of quinoline precursors. nih.gov
Flow reactors, ranging from microfluidic chips to millifluidic systems, can be designed to handle multi-phase reactions, such as the gas/liquid–liquid/liquid flow process used for the synthesis of 4-fluoropyrazole derivatives, a strategy applicable to other heterocyclic systems. nih.govtib.eu The ability to "telescope" multiple reaction steps into a single, continuous sequence without isolating intermediates streamlines the synthetic process, saving time and resources. nih.gov
Automated systems can manage solution delivery, reaction monitoring, workup, purification, and product collection. nih.gov This automation is crucial for high-throughput screening and optimization of reaction conditions, accelerating the discovery of novel synthetic routes. For a compound like this compound, a flow-based system could enable safer handling of chlorinating agents and allow for rapid exploration of reaction parameters to maximize yield and purity, ultimately facilitating a more efficient and scalable manufacturing process.
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into the quinoline framework is of paramount importance, as the biological activity of many pharmaceutical compounds is dependent on a specific stereoisomer. nih.gov Future research will focus on developing robust methods for the stereoselective synthesis of chiral derivatives of this compound.
Asymmetric transfer hydrogenation (ATH) using chiral metal complexes is a powerful strategy. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands for rhodium and iridium catalysts to achieve the enantioselective reduction of prochiral substrates. mdpi.com Another sophisticated approach is dynamic kinetic resolution (DKR), which can convert a racemic starting material into a single enantiomer of the product in high yield. researchgate.net For instance, an atroposelective iridium-catalyzed DKR of 2-(quinolin-8-yl)benzaldehydes has been developed to install both central and axial chirality simultaneously with high diastereoselectivity. researchgate.net
The synthesis of axially chiral quinolines, or atropisomers, is a fascinating challenge that can be addressed through novel reaction mechanisms, such as nickel-controlled Si–C bond activation. researchgate.net Furthermore, methods for preparing intermediates with improved stereoselectivity are crucial for the synthesis of complex molecules containing an octahydrobenzoquinoline moiety, such as the drug quinagolide. unipi.it The development of new chiral derivatizing reagents based on the quinoline structure itself also aids in the separation and analysis of enantiomers. asianpubs.org These advanced stereoselective strategies will be essential for producing optically pure chiral analogues of this compound for pharmacological evaluation.
Computational Design of Novel this compound Derivatives with Targeted Chemical Properties
Computational chemistry and in silico design have become indispensable tools for accelerating the discovery and optimization of new molecules, reducing the costs and time associated with traditional trial-and-error approaches. frontiersin.org For this compound, these methods can guide the design of new derivatives with specific, targeted chemical and biological properties. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including techniques like Comparative Molecular Field Analysis (CoMFA), is used to analyze the relationship between the 3D structure of a series of compounds and their biological activity. mdpi.comresearchgate.net By generating contour maps that highlight which structural features are beneficial or detrimental for activity, researchers can rationally design new, more potent derivatives. mdpi.comresearchgate.net
Molecular docking simulations are employed to predict how a designed molecule will bind to a specific biological target, such as a protein kinase. frontiersin.orgmdpi.com This allows for the in silico screening of virtual libraries of compounds and helps to prioritize which derivatives to synthesize. mdpi.com Inverse virtual screening can be used to identify potential biological targets for a given molecule. frontiersin.org These computational predictions, often supported by molecular dynamics simulations and Density Functional Theory (DFT) calculations for structural optimization, provide a powerful platform for the rational design of novel this compound analogues with enhanced properties for various applications. mdpi.comasianpubs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,8-dichloro-5-methylquinoline, and how can purity be optimized?
- Methodological Answer : The synthesis of chlorinated quinolines often employs Friedländer or Skraup reactions, with modifications for regioselective chlorination. For example, details a method using POCl₃ under reflux for chlorination of quinoline precursors. To optimize purity, column chromatography (e.g., petroleum ether:EtOAc gradients) and analytical HPLC (C18 columns, ≥99% purity validation) are recommended . Reaction conditions (temperature, stoichiometry) must be tightly controlled to minimize byproducts like over-chlorinated derivatives.
Q. How should researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., 4-chloro-6,7-dimethoxyquinoline in shows aromatic proton shifts at δ 7.3–8.6 ppm).
- X-ray diffraction : Resolve intramolecular interactions (e.g., C–H⋯Cl motifs, as in ) to confirm substituent positions.
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z ≈ 225–250 for similar compounds) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Start with in vitro antimicrobial or antiparasitic screens (e.g., MIC assays against Plasmodium or bacterial strains). Use dose-response curves to determine IC₅₀ values. Include cytotoxicity assays (e.g., mammalian cell lines) to assess selectivity. emphasizes iterative testing across multiple pathogen models to establish baseline efficacy .
Advanced Research Questions
Q. How can substituent variations (e.g., methyl vs. methoxy groups) impact the biological activity of this compound?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Synthesize analogs (e.g., 6,8-dichloro-5-methoxyquinoline) and compare logP, solubility, and steric effects.
- Use computational docking to predict interactions with targets (e.g., cytochrome P450 enzymes). highlights chlorine’s role in enhancing lipophilicity and target binding .
- Test analogs in parallel bioassays to correlate structural changes with potency shifts (e.g., ±2-log differences in IC₅₀) .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Standardize protocols : Ensure consistent assay conditions (pH, serum content, incubation time).
- Orthogonal assays : Validate results using independent methods (e.g., enzymatic vs. whole-cell assays).
- Metabolic stability testing : Assess compound degradation under assay conditions (e.g., liver microsomes). suggests surface chemistry and solvent effects may alter bioavailability .
Q. How can mechanistic studies elucidate this compound’s mode of action?
- Methodological Answer :
- Target identification : Use affinity chromatography or thermal shift assays to isolate binding proteins.
- Gene knockout models : Test activity in pathogen strains lacking putative targets (e.g., pfmdr1 in malaria).
- Metabolomic profiling : Identify perturbations in metabolic pathways post-treatment (e.g., heme polymerization in Plasmodium) .
Q. What computational tools are effective for predicting the reactivity of this compound in synthetic pathways?
- Methodological Answer :
- DFT calculations : Model reaction intermediates (e.g., chlorination transition states) to predict regioselectivity.
- Retrosynthetic software (e.g., CAS SciFinder): Map feasible routes using known quinoline syntheses.
- Machine learning : Train models on halogenated quinoline datasets to optimize yield and selectivity .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential toxicity (see for compliance guidelines).
- Store under inert atmosphere to prevent degradation.
- Dispose of waste via halogenated solvent protocols .
Q. How to design a robust experimental workflow for derivative synthesis and screening?
- Methodological Answer :
- Modular synthesis : Prepare a core quinoline scaffold for late-stage functionalization (e.g., nucleophilic substitution at C-5).
- High-throughput screening : Use 96-well plates for parallel bioactivity and ADME (absorption, distribution, metabolism, excretion) testing.
- Data integration : Apply cheminformatics tools (e.g., KNIME) to link structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
